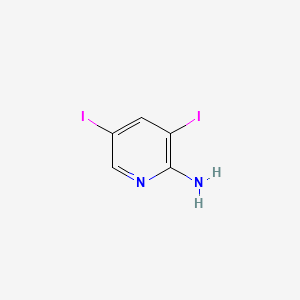
2-甲基-1,3-二氧戊环-2-羧酸
描述
科学研究应用
抗病毒和抗癌药物合成
2-甲基-1,3-二氧戊环-2-羧酸衍生物,特别是二氧戊环核苷,在抗病毒和抗癌药物的合成中具有重要意义。合成过程复杂,需要控制二氧戊环的立体化学。已经发现 α-胰凝乳蛋白酶和胰蛋白酶等蛋白酶可以对某些二氧戊环衍生物的非对映异构体进行选择性水解,简化了药物合成中的分离过程 (Janes、Cimpoia 和 Kazlauskas,1999)。
非外消旋羧酸衍生物的合成
2-甲基-1,3-二氧戊环-2-羧酸用于合成非外消旋 1-羟基环己烯-1-羧酸衍生物。一种涉及双烯醇烷基化和闭环复分解的方法已被证明可以有效合成这些衍生物,展示了二氧戊环基化合物在有机合成中的灵活性 (Rapado、Bulugahapitiya 和 Renaud,2000)。
烷氧基羧酸的制备
该化合物在制备 2-烷氧基羧酸中发挥作用。已经开发了涉及 1,3-二氧戊环-4-酮还原开环的方法,允许在不损失旋光纯度的情况下生产这些酸 (Winneroski 和 Xu,2004)。
抗菌应用
由 L-酒石酸合成的 1,3-二氧戊环衍生物已显示出抗真菌和抗菌活性。这些衍生物使用各种光谱技术进行表征,并针对不同菌株的细菌和真菌进行了测试,突出了它们在抗菌应用中的潜力 (Begum 等人,2019)。
安全和危害
作用机制
Target of Action
This compound is a unique chemical provided for early discovery researchers
Mode of Action
It’s known that the compound is involved in the photocatalytic synthesis of 1,3-dioxacyclanes . More studies are required to elucidate the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The compound is part of a collection of unique chemicals for early discovery researchers , and its role in biochemical pathways needs further investigation.
Result of Action
As a unique chemical provided for early discovery researchers , more studies are needed to describe the effects of this compound’s action.
属性
IUPAC Name |
2-methyl-1,3-dioxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGDCOBQAGUTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305590 | |
| Record name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-dioxolane-2-carboxylic acid | |
CAS RN |
5736-04-9 | |
| Record name | NSC171205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


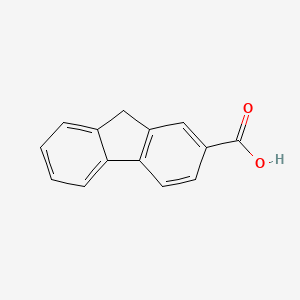
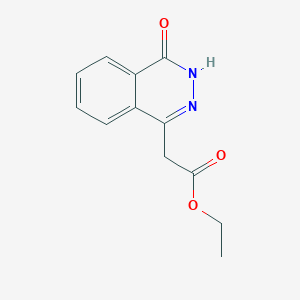
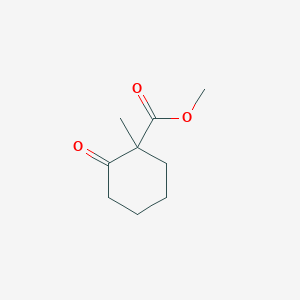
![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)
![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)



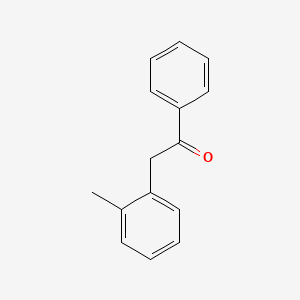
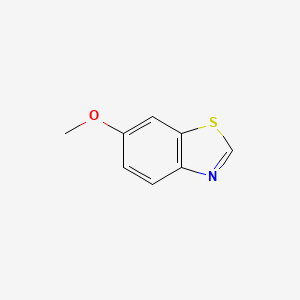
![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)
![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
